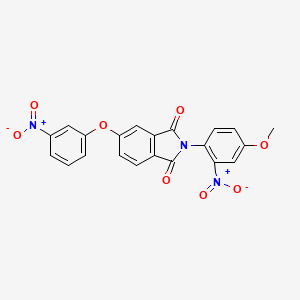![molecular formula C21H15ClN2O5 B11556661 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11556661.png)
4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a methoxybenzoate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 2-nitroaniline in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion of the imine to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as a pharmacophore in drug design due to its structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[(2-chlorophenyl)imino]methyl}benzene-1,2-diamine: Shares the imine and chlorophenyl groups but lacks the nitrophenyl and methoxybenzoate moieties.
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Contains similar imine and chlorophenyl groups but differs in the substituents on the aromatic ring.
Uniqueness
4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxybenzoate groups enhances its versatility in various chemical transformations and biological interactions.
Properties
Molecular Formula |
C21H15ClN2O5 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H15ClN2O5/c1-28-16-9-7-15(8-10-16)21(25)29-20-11-6-14(12-19(20)24(26)27)13-23-18-5-3-2-4-17(18)22/h2-13H,1H3 |
InChI Key |
IDABCGWWJUEHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11556586.png)
![5-bromo-2-hydroxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11556602.png)
![2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556614.png)
![4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11556615.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556622.png)
![Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate](/img/structure/B11556628.png)

![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11556637.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-4-methylaniline](/img/structure/B11556641.png)

![4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11556653.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556654.png)
![2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B11556658.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
